molecular formula C14H20O B1324675 2',2,2,3'-Tetramethylbutyrophenone CAS No. 898765-52-1

2',2,2,3'-Tetramethylbutyrophenone

Cat. No. B1324675
M. Wt: 204.31 g/mol
InChI Key: IZZUCBFWUHPKRD-UHFFFAOYSA-N
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Description

2’,2,2,3’-Tetramethylbutyrophenone (CAS Number: 898765-52-1) is a chemical compound that belongs to the class of aromatic ketones . It has a molecular weight of 204.31 and is typically found in a yellow oil form .


Molecular Structure Analysis

The molecular formula of 2’,2,2,3’-Tetramethylbutyrophenone is C14H20O . The InChI code is 1S/C14H20O/c1-6-14(4,5)13(15)12-9-7-8-10(2)11(12)3/h7-9H,6H2,1-5H3 .


Physical And Chemical Properties Analysis

The physical form of 2’,2,2,3’-Tetramethylbutyrophenone is a yellow oil . The predicted boiling point is 295.3±9.0 °C and the predicted density is 0.930±0.06 g/cm3 .

Scientific Research Applications

Photocyclization in Organic Synthesis

A study by Griesbeck and Heckroth (2002) explored the stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones. They synthesized a series of chiral N-acylated alpha-amino p-methylbutyrophenone derivatives and photolyzed them to obtain Norrish II and Norrish I cleavage products along with N-acylated 2-aminocyclobutanols. This study highlights the importance of 2',2,2,3'-Tetramethylbutyrophenone derivatives in organic synthesis, particularly in the formation of cyclobutanols with high diastereoselectivities, showcasing the compound's utility in the precise construction of complex organic molecules Griesbeck & Heckroth, 2002.

Fluorescent Probes for Metal Ions

Udhayakumari et al. (2014) developed highly fluorescent probes for selective detection of Cu2+ ions in aqueous medium, using commercially available compounds including 2',2,2,3'-Tetramethylbutyrophenone derivatives. These probes exhibit a fluorescent turn-off or turn-on effect in the presence of Cu2+, facilitating nanomolar level detection of these ions in aqueous solutions. This application is significant in environmental and biological systems for monitoring metal ion concentrations, demonstrating the compound's role in the development of sensitive and selective sensors for metal ions Udhayakumari et al., 2014.

Metabolism and Endocrine-Disrupting Activity

Watanabe et al. (2015) investigated the metabolism of UV-filter benzophenone-3, a compound related to 2',2,2,3'-Tetramethylbutyrophenone, and its effect on endocrine-disrupting activity. The study provides insights into how such compounds are metabolized in liver microsomes and their potential estrogenic and anti-androgenic activities. Understanding the metabolism and biological interactions of these compounds is crucial for assessing their safety and environmental impact Watanabe et al., 2015.

Conjugated Organometallic Polymers

Fortin et al. (2009) synthesized a new conjugated organometallic polymer containing a redox-active center, derived from 2',2,2,3'-Tetramethylbutyrophenone. This polymer exhibits unique electrochemical properties, such as a quasi-reversible 2-electron reduction process, making it a promising material for applications in electronic devices and sensors. The study underscores the potential of 2',2,2,3'-Tetramethylbutyrophenone derivatives in the development of advanced materials with tailored electronic properties Fortin et al., 2009.

Precursors in Synthetic Chemistry

Armenta et al. (2019) identified 3',4'-methylenedioxy-2,2-dibromobutyrophenone, a precursor in the synthesis of synthetic cathinone derivatives. While not directly related to 2',2,2,3'-Tetramethylbutyrophenone, this study highlights the importance of butyrophenone derivatives as key intermediates in the synthesis of a wide range of synthetic compounds. Such derivatives play a crucial role in the synthesis of complex molecules, including pharmaceuticals and agrochemicals Armenta et al., 2019.

properties

IUPAC Name

1-(2,3-dimethylphenyl)-2,2-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-6-14(4,5)13(15)12-9-7-8-10(2)11(12)3/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZUCBFWUHPKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC=CC(=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642436
Record name 1-(2,3-Dimethylphenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',2,2,3'-Tetramethylbutyrophenone

CAS RN

898765-52-1
Record name 1-(2,3-Dimethylphenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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